Azocan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
azocan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-9-6-4-2-1-3-5-7-9/h1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOSHCOUCWHTEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513275 | |
| Record name | Azocan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53219-58-2 | |
| Record name | Azocan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformational Chemistry of Azocan 1 Amine
Electrophilic and Nucleophilic Reactions of the Azocan-1-amine Moiety
The chemical behavior of this compound is characterized by the nucleophilicity of its nitrogen atoms. The exocyclic primary amine group (-NH2) possesses a lone pair of electrons, rendering it a potent nucleophile. This reactivity is analogous to other 1,1-disubstituted hydrazines and N-amino heterocycles. cdnsciencepub.comresearchgate.net
Nucleophilic Reactions: The primary amine readily reacts with a range of electrophiles. rsc.org For instance, it can undergo nucleophilic acyl substitution with acid chlorides or anhydrides to form N-acyl derivatives. masterorganicchemistry.com Similarly, reaction with alkyl halides can lead to alkylation at the primary amine, although this process can be difficult to control and may result in over-alkylation, forming secondary, tertiary, or even quaternary ammonium (B1175870) salts. libretexts.orglibretexts.org A more controlled method for introducing alkyl groups is via reductive amination. masterorganicchemistry.com
Electrophilic Reactions: While the primary mode of reactivity for this compound is nucleophilic, the molecule can be induced to participate in electrophilic reactions under specific conditions. For example, after conversion to a derivative containing an appropriate leaving group, the carbon skeleton can become susceptible to attack by nucleophiles. The introduction of an activating group, such as an exocyclic amino substituent, has been shown to facilitate catalytic asymmetric electrophilic functionalization in other N-heteroaromatic compounds. rsc.org
Oxidation Reactions of this compound and its Derivatives
The nitrogen atoms in this compound are susceptible to oxidation by various reagents. The oxidation of 1,1-disubstituted hydrazines, a class to which this compound belongs, has been studied extensively. cdnsciencepub.comresearchgate.netingentaconnect.comrsc.org
Common oxidizing agents like potassium permanganate (B83412) (KMnO4) or hydrogen peroxide (H2O2) can oxidize the amine functionalities to form corresponding oxides. Another reagent, benzeneseleninic acid, has been shown to oxidize 1,1-disubstituted hydrazines, often leading to the formation of tetrazenes in high yields. cdnsciencepub.comresearchgate.netingentaconnect.comrsc.org Selenium dioxide can also be used as an oxidant, though it is generally less effective. cdnsciencepub.comresearchgate.net The specific products of oxidation are highly dependent on the reagent used and the reaction conditions. For example, in some cases, oxidation may lead to nitro derivatives.
The azocane (B75157) ring itself can undergo oxidative transformations. Ruthenium tetroxide (RuO4), often generated in situ, is a powerful oxidant capable of oxidizing N-acyl cyclic amines to their corresponding lactams. researchgate.netacs.org In some instances, this oxidation can lead to the cleavage of the endocyclic C-N bond, resulting in the formation of ω-amino acids. thieme-connect.comscispace.com Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), have also been employed for the oxidation of amines and the aromatization of cyclic compounds. asianpubs.org
| Oxidizing Agent | Substrate Type | Typical Product(s) |
| Potassium Permanganate (KMnO4) / Hydrogen Peroxide (H2O2) | Amine functionalities | N-oxides, Nitro derivatives |
| Benzeneseleninic Acid | 1,1-disubstituted hydrazines | Tetrazenes cdnsciencepub.comresearchgate.netingentaconnect.comrsc.org |
| Ruthenium Tetroxide (RuO4) | N-Acyl cyclic amines | Lactams, ω-Amino acids researchgate.netacs.orgscispace.com |
| o-Iodoxybenzoic acid (IBX) | Amines, Cyclic compounds | Imines, Amides, Aromatic compounds asianpubs.org |
Reduction Reactions Involving this compound Functionality
While the amine groups in this compound are in a reduced state, its derivatives can undergo various reduction reactions. A key example is the reduction of a nitroso derivative, N-nitrosoazocane (also known as N-nitrosoheptamethyleneimine). The nitroso group (-N=O) can be readily reduced back to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This transformation is a common strategy in the chemistry of nitrosamines. youtube.com
Similarly, if this compound is first converted to an imine through reaction with an aldehyde or ketone, the resulting C=N double bond can be reduced to an amine. This two-step process, known as reductive amination, is a highly effective method for forming substituted amines. libretexts.orgmasterorganicchemistry.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN). masterorganicchemistry.com
The reduction of other functional groups that may be present on derivatives of this compound can also be achieved. For instance, a nitro group (-NO2) on an aromatic ring attached to the azocane scaffold can be reduced to a primary amine using reagents like iron (Fe) or tin(II) chloride (SnCl2) in acidic media, or through catalytic hydrogenation. libretexts.orgcommonorganicchemistry.comyoutube.com Lithium aluminum hydride (LiAlH4) is effective for reducing aliphatic nitro compounds to amines. commonorganicchemistry.com
| Derivative Functional Group | Reducing Agent(s) | Product Functional Group |
| Nitroso (-N=O) | LiAlH4, Catalytic Hydrogenation | Amine (-NH2) |
| Imine (C=N) | NaBH4, NaBH3CN | Amine (-CH-NH-) libretexts.orgmasterorganicchemistry.com |
| Aromatic Nitro (-NO2) | Fe/Acid, SnCl2/Acid, H2/Catalyst | Aromatic Amine (-NH2) commonorganicchemistry.comyoutube.com |
| Aliphatic Nitro (-NO2) | LiAlH4 | Aliphatic Amine (-NH2) commonorganicchemistry.com |
Formaldehyde (B43269) and Amine Condensation Reactions (e.g., Mannich variants)
This compound can participate in condensation reactions with formaldehyde and a suitable active hydrogen compound, characteristic of the Mannich reaction. In this type of reaction, formaldehyde reacts with the primary amine of this compound to form a reactive electrophilic iminium ion. This intermediate then reacts with a carbon nucleophile (the active hydrogen compound) to form a new C-C bond, resulting in a "Mannich base."
A notable variant is the A³-coupling (alkyne-aldehyde-amine) reaction, a one-pot, three-component synthesis. In this reaction, an alkyne, formaldehyde, and a secondary amine (or in this case, the primary amine of this compound which can react twice) are coupled, often using a copper(I) catalyst. This method has been successfully used to synthesize 1-(3-(azocan-1-yl)prop-1-ynyl)-4-hydroxyanthracene-9,10-dione. researchgate.net
Furthermore, N-amino heterocycles can undergo intramolecular Mannich-type reactions, which are valuable for constructing complex polycyclic frameworks. While direct examples involving this compound are not prevalent in the reviewed literature, the underlying reactivity is expected. The stereoselectivity of such reactions can often be controlled, as demonstrated in the highly diastereoselective vinylogous Mannich reaction used to synthesize an 8-arylazocan-2-one derivative. nih.gov
Derivatization Strategies for this compound Scaffolds
The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives. These derivatization strategies leverage the reactivity of both the exocyclic primary amine and the cyclic secondary amine.
Acylation: The primary amine can be readily acylated using acid chlorides or anhydrides to form amides. masterorganicchemistry.com For example, the reaction of azocane with an appropriate ethanone (B97240) derivative can yield compounds like 2-anilino-1-(azocan-1-yl)ethanone.
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base can produce sulfonamides. This is a common strategy for modifying the properties of amines.
Alkylation: As mentioned, direct alkylation with alkyl halides can be complex due to polyalkylation. libretexts.org However, reductive amination provides a controlled route to N-alkylated derivatives. libretexts.orgmasterorganicchemistry.com
Reaction with Isocyanates: The primary amine can react with isocyanates to form urea (B33335) derivatives. This reaction is often used in the development of polymers and other materials. vot.pl
Condensation Reactions: As detailed in the previous section, Mannich-type and A³-coupling reactions are effective for introducing complex substituents. researchgate.netnih.gov For example, reacting theobromine-derived propargyl bromide with formaldehyde and azocane in the presence of a copper catalyst yields a complex purine (B94841) derivative. mdpi.com
Derivatization via Reagent Kits: A variety of reagents are available for the derivatization of amines to enhance their analytical properties, for example, for gas or high-performance liquid chromatography. These include reagents like 9-fluorenylmethylchloroformate (FMOC) and dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which converts cyclic amino acids into their N-formyl esters. sigmaaldrich.comnih.goviu.eduresearchgate.net
| Derivatization Strategy | Reagent Class | Resulting Functional Group/Structure |
| Acylation | Acid Chlorides, Anhydrides | Amide masterorganicchemistry.com |
| Alkylation (Reductive Amination) | Aldehydes/Ketones + Reducing Agent | Substituted Amine libretexts.orgmasterorganicchemistry.com |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
| Urea Formation | Isocyanates | Urea vot.pl |
| A³-Coupling | Alkyne, Formaldehyde, Cu(I) Catalyst | Propargylamine (B41283) derivative researchgate.netmdpi.com |
| Formylation | Dimethylformamide dimethyl acetal (DMF-DMA) | N-Formyl derivative sigmaaldrich.comnih.gov |
Stability and Decomposition Pathways of Azacyclic Amines
The stability of azacyclic amines like this compound is influenced by several factors, including temperature, the presence of oxygen, and the chemical environment. The eight-membered azocane ring is conformationally flexible, adopting boat-chair or crown-like geometries to minimize strain. This flexibility can contribute to its relative thermal stability compared to smaller, more strained rings.
However, all amines have temperature limits above which they will thermally decompose. eiepd.com This degradation often results in the formation of lower molecular weight amines, organic acids, and ammonia (B1221849). eiepd.com The presence of certain functional groups can impact stability; for instance, fusing a furazan (B8792606) ring to an azacyclic nitramine has been shown to reduce thermal stability by weakening the N-NO2 bond. researchgate.net
The chemical environment also plays a crucial role. For example, exothermic and sometimes explosive reactions have been reported between various amines, including cyclic ones, and dichloromethane, highlighting the potential for unexpected decomposition pathways. aidic.it The stability of amines in aqueous solutions can be affected by high temperatures and the presence of dissolved gases like CO2, leading to degradation. ntnu.no The presence of the azocane ring itself is thought to confer conformational flexibility, which can be a factor in interactions with biological targets. vulcanchem.com
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Azocan-1-amine, both one-dimensional and two-dimensional NMR techniques are indispensable for a complete structural and conformational assignment.
One-Dimensional NMR (¹H, ¹³C) Spectral Analysis
One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the structure of this compound. Due to the flexible nature of the eight-membered ring, the signals for the ring protons and carbons can be broad at room temperature, indicating conformational exchange. vulcanchem.com Low-temperature NMR studies may be necessary to resolve individual signals corresponding to a preferred conformation. vulcanchem.com
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons on the carbons adjacent to the nitrogen atoms (C2 and C8) are expected to be deshielded due to the electron-withdrawing effect of the nitrogen. These signals would likely appear in the range of 2.5-3.0 ppm. The remaining methylene (B1212753) protons on the azocane (B75157) ring (C3-C7) would resonate further upfield, typically in the 1.2-1.8 ppm range, likely as complex multiplets due to spin-spin coupling and conformational averaging. The protons of the amino group (NH₂) attached to N1 would give rise to a characteristically broad signal, the chemical shift of which is highly dependent on solvent and concentration. libretexts.orgopenstax.org This signal can be confirmed by its disappearance upon the addition of D₂O. libretexts.orgopenstax.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbons. For this compound, the carbons bonded to the nitrogen atoms (C2 and C8) would be deshielded and are expected to appear in the 45-55 ppm region. The other ring carbons would resonate at higher fields, typically between 20-35 ppm. The exact chemical shifts are influenced by the ring's conformation. libretexts.orgopenstax.org
| Predicted ¹H and ¹³C NMR Data for this compound | | :--- | :--- | | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | | H₂N- | Broad, variable (e.g., 1.0-3.0) | - | | -CH₂- (C2, C8) | 2.5 - 3.0 | 45 - 55 | | -CH₂- (C3, C7) | 1.2 - 1.8 | 20 - 35 | | -CH₂- (C4, C5, C6) | 1.2 - 1.8 | 20 - 35 |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and for elucidating the through-bond and through-space connectivities, which are critical for determining the conformation of the azocane ring.
COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling network between adjacent protons. For this compound, COSY would show correlations between the protons on C2 and C3, C3 and C4, and so on, helping to trace the carbon backbone of the ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the definitive assignment of the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is crucial for determining the stereochemistry and preferred conformation of the azocane ring. The conformation of azocane and its derivatives has been a subject of interest, with various boat-chair and twist-boat conformations being possible. researchgate.netacs.org NOESY experiments can help to distinguish between these by identifying through-space interactions between specific protons across the ring. vulcanchem.com
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₇H₁₆N₂), the molecular weight is 128.22 g/mol . In accordance with the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight. ntu.edu.sgjove.com The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 128.
The fragmentation of cyclic amines is complex and can vary with ring size. miamioh.edu A common fragmentation pathway for amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. ntu.edu.sgntu.edu.sg For this compound, α-cleavage could lead to the loss of an alkyl radical from the ring, resulting in the formation of a stable iminium ion. The fragmentation would likely be complex due to the presence of the eight-membered ring and the exocyclic amino group. The base peak in the spectrum would likely result from a fragmentation pathway that leads to the most stable cation.
| Predicted Mass Spectrometry Data for this compound | | :--- | :--- | | Feature | Expected m/z Value | | Molecular Ion (M⁺) | 128 | | Common Fragments | Loss of NH₂, alkyl fragments from the ring |
X-ray Crystallography for Solid-State Structure Determination of Azocane Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself is not reported, studies on various azocane derivatives have provided valuable insights into the conformational preferences of the eight-membered ring. ntu.edu.sgnih.gov These studies have shown that the azocane ring can adopt several low-energy conformations, including boat-chair and twist-boat forms. researchgate.netacs.org The specific conformation adopted in the solid state is influenced by the nature and position of substituents on the ring, as well as by crystal packing forces. An X-ray crystallographic study of a suitable derivative of this compound would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of its solid-state conformation.
Conformational Analysis and Stereochemical Principles
Energetics of Azocane (B75157) Ring Conformations
The azocane ring, like its carbocyclic analog cyclooctane, can adopt several conformations to minimize torsional and angular strain. The most stable conformations are typically boat-chair and crown geometries. Computational studies suggest that for many azocane derivatives, the boat-chair conformation is the most stable as it effectively minimizes torsional strain and van der Waals repulsions. In this conformation, substituents can occupy positions that reduce unfavorable 1,3-diaxial interactions.
The crown conformation, while symmetrical, is often less stable due to eclipsing interactions between substituents. The energy difference between these conformers can be subtle and is influenced by the nature and position of substituents on the ring. The inherent flexibility of the eight-membered ring often leads to rapid interconversion between different conformations, such as the chair-boat forms, at room temperature. vulcanchem.com
Table 1: Comparison of Key Azocane Ring Conformations
| Conformation | Key Features | Relative Stability |
|---|---|---|
| Boat-Chair | Minimizes torsional strain and van der Waals repulsions. Substituents can occupy equatorial-like positions to reduce steric hindrance. | Generally the most stable. |
| Crown | Symmetrical structure with alternating axial and equatorial substituents. | Less stable due to eclipsing interactions. |
| Boat-Boat | Higher in energy due to flagpole interactions and torsional strain. | Generally a higher energy transition state or intermediate. |
Spectroscopic Techniques for Elucidating Conformational Preferences (e.g., Lanthanide Induced Shift)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the conformational dynamics of azocane derivatives. nih.gov However, due to the rapid interconversion of conformers at room temperature, the NMR spectra often show averaged signals, which complicates detailed structural elucidation. vulcanchem.com To overcome this, low-temperature NMR studies are often necessary to "freeze out" individual conformers and allow for their characterization. vulcanchem.com
A powerful technique used to resolve overlapping signals and gain deeper insight into molecular geometry is the use of Lanthanide Induced Shift (LIS) reagents in NMR spectroscopy. slideshare.netmdpi.comresearchgate.netnih.govresearchgate.net These paramagnetic lanthanide complexes, such as tris(dipivaloylmethanato)europium(III) (Eu(dpm)₃), can coordinate to lone pairs of electrons on heteroatoms, like the nitrogen in azocan-1-amine. mdpi.comresearchgate.net This interaction induces significant shifts in the NMR signals of nearby protons, with the magnitude of the shift being dependent on the distance of the proton from the lanthanide ion. slideshare.netresearchgate.net
By analyzing the magnitude of these induced shifts, it is possible to deduce the relative proximity of different protons to the nitrogen atom, thereby providing crucial information about the predominant conformation of the azocane ring in solution. nih.govresearchgate.net This method is particularly useful for assigning the relative configuration of stereoisomers and elucidating the three-dimensional structure of complex molecules containing the azocane moiety. researchgate.net The induced shifts can help distinguish between different conformers and provide evidence for the preferred spatial arrangement of the ring and its substituents. mdpi.com
Influence of Ring Strain and Substituents on Azocane Conformations
The conformation of the azocane ring is a delicate balance of several types of strain, including angle strain, torsional strain, and transannular strain (non-bonded interactions across the ring). wikipedia.org Compared to smaller rings like cyclopentane (B165970) or cyclohexane, the larger eight-membered ring of azocane has more flexibility, which helps to reduce angle strain. saskoer.ca However, this flexibility also introduces the possibility of significant transannular strain and torsional strain if the conformation is not optimal. wikipedia.org
Substituents on the azocane ring play a critical role in determining the preferred conformation by introducing steric and electronic effects.
Steric Effects : Bulky substituents will preferentially occupy positions that minimize steric hindrance. For instance, a methyl group at the C2 position introduces steric effects that influence the puckering of the ring. vulcanchem.com In a boat-chair conformation, a large substituent would favor an equatorial-like position to avoid unfavorable 1,3-diaxial interactions.
Electronic Effects : The electronic nature of substituents can also influence conformation. Electron-withdrawing groups, such as a thiocarbonyl group, can distort the ring geometry due to their polarity and favor a more puckered conformation. Conversely, the introduction of heteroatoms like oxygen within the ring, as in 1,4-oxazocane, alters the ring's electronic properties and conformational preferences. vulcanchem.com The presence of a planar carbonyl group attached to the ring can introduce rigidity and facilitate specific interactions like π-stacking. vulcanchem.com
The interplay between minimizing ring strain and accommodating the steric and electronic demands of substituents dictates the final, most stable conformation of a given this compound derivative.
Stereoselectivity and Diastereoselectivity in Azocane-Forming Reactions
The synthesis of substituted azocanes often involves the creation of one or more stereocenters, making stereoselectivity a critical consideration. masterorganicchemistry.com Stereoselective reactions are those that preferentially form one stereoisomer over another. masterorganicchemistry.com A sub-category of this is diastereoselectivity, which refers to the preferential formation of one diastereomer over another. numberanalytics.comnumberanalytics.comcatalysis.blog
The formation of the eight-membered azocane ring is a synthetic challenge, and controlling the stereochemical outcome adds another layer of complexity. rsc.org Several strategies have been developed to achieve stereoselective synthesis of azocanes:
Ring-Expansion Reactions : Palladium-catalyzed ring expansion of smaller, readily available cyclic amines, such as substituted piperidines, can produce azocanes. rsc.orgresearchgate.net These reactions can proceed with high levels of enantioretention, meaning the stereochemistry of the starting material is transferred to the product. rsc.org The selectivity of these reactions can be controlled by electronic factors, overcoming the inherent ring strain of the larger ring. rsc.org
Intramolecular Cyclization : The cyclization of linear precursors is a common method for forming the azocane ring. vulcanchem.com For example, intramolecular reductive amination of N-Boc-protected aminoketones can be achieved with high enantioselectivity using chiral rhodium catalysts. vulcanchem.com The use of chiral auxiliaries attached to the substrate can also direct the stereochemical outcome of the cyclization. beilstein-journals.org The auxiliary can lock the molecule into a specific conformation, leading to nucleophilic attack from the less sterically hindered face. beilstein-journals.org
Cycloaddition Reactions : [5+3] cycloaddition reactions provide another route to the azocane skeleton. rsc.org The stereoselectivity of these reactions can be influenced by the catalyst and the nature of the reacting partners. rsc.org
The diastereoselectivity of these reactions is often governed by the transition state geometry. The reaction will proceed through the lowest energy transition state, which is influenced by steric hindrance, electronic effects, and the potential for chelation control where a metal catalyst coordinates to multiple sites on the substrate, locking its conformation. beilstein-journals.orgnih.gov For instance, in nucleophilic additions to seven-membered ring oxocarbenium ions, which are structurally related to azocane intermediates, the nucleophile attacks in a way that the resulting product is formed in a conformation that minimizes transannular interactions. nih.gov
Theoretical and Computational Chemistry Studies
Quantum Mechanical Calculations of Azocan-1-amine and its Derivatives
Quantum mechanical (QM) calculations are employed to model the electronic structure of molecules, yielding valuable insights into their geometry, stability, and electronic properties. For this compound and its derivatives, methods like Density Functional Theory (DFT) are particularly useful.
DFT calculations can be used to determine key electronic descriptors for quinazoline (B50416) derivatives, a class of compounds related to this compound. researchgate.net By establishing linear relationships between experimental pKa values and calculated descriptors, QM approaches can accurately predict molecular properties. researchgate.net Important descriptors include the atomic charge on nitrogen atoms (Q(N)), ionization energy (I), electron affinity (A), chemical potential (μ), and hardness (η). researchgate.net For instance, studies on quinazoline derivatives have shown a strong correlation (R²=0.927) between the calculated atomic charge on the N1 atom and experimental pKa values, demonstrating the predictive power of these models. researchgate.net
Similarly, semi-empirical quantum chemistry methods, such as the Austin Model 1 (AM1), have been utilized to calculate the dipole moments of various imine derivatives. indianchemicalsociety.com Such calculations for this compound would help in understanding its polarity, which in turn influences its solubility and intermolecular interactions. These theoretical analyses are foundational for realizing the reactivity of such amines in diverse chemical reactions. indianchemicalsociety.com While specific QM data for this compound is not extensively published, the established methodologies for similar nitrogen-containing heterocycles provide a clear framework for its computational investigation.
Table 1: Key Quantum Mechanical Descriptors and Their Significance This table is illustrative, based on typical QM studies of nitrogen heterocycles.
| Descriptor | Symbol | Significance for this compound |
| Atomic Charge on Nitrogen | Q(N) | Indicates the electron density on the nitrogen atoms, crucial for predicting sites of protonation and nucleophilic attack. |
| Ionization Energy | I | The energy required to remove an electron; relates to the molecule's ability to act as an electron donor. |
| Electron Affinity | A | The energy released when an electron is added; relates to the molecule's ability to act as an electron acceptor. |
| Chemical Potential | µ | Represents the "escaping tendency" of electrons from the system; related to reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule, affecting its interaction with solvents and other polar molecules. |
Molecular Dynamics Simulations for Chemical System Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This approach is invaluable for understanding how a molecule like this compound interacts with its environment, such as a solvent, a biological macromolecule, or a material surface. nih.govugent.be
MD simulations can elucidate the formation and nature of intermolecular interactions, including hydrogen bonds and pi-alkyl bonds. dovepress.com The analysis of MD trajectories can reveal key metrics about the stability and dynamics of a molecular complex. dovepress.com These metrics include:
Root Mean Square Deviation (RMSD): Measures the average distance between the atoms of the simulated molecule and a reference structure, indicating conformational stability.
Root Mean Square Fluctuation (RMSF): Shows the fluctuation of each atom around its average position, highlighting flexible regions of the molecule.
Radial Distribution Function (RDF): Describes how the density of surrounding particles varies as a function of distance from a central particle, revealing solvation shell structure.
Hydrogen Bond Analysis: Quantifies the formation and lifetime of hydrogen bonds, which are critical for specific molecular recognition and binding. dovepress.com
In the context of drug discovery, MD simulations can be used to model the interaction of a ligand with its protein target, confirming favorable binding modes and assessing the stability of the protein-ligand complex. researchgate.net For a system involving this compound, MD simulations could predict its binding affinity to a receptor and clarify the specific interactions that stabilize the bound state. nih.govresearchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the intricate pathways of chemical reactions. For reactions involving this compound or its precursors, these models can identify intermediates, transition states, and the energetics of the entire reaction coordinate.
One relevant example is the copper-catalyzed three-component reaction (A³-coupling) used to synthesize propargylamine (B41283) derivatives, which can include an azocane (B75157) moiety. mdpi.com This reaction involves a terminal alkyne, formaldehyde (B43269), and a secondary amine like azocane. mdpi.com Computational studies can support the proposed mechanism, which is thought to proceed through the formation of a copper acetylide intermediate. mdpi.comresearchgate.net This intermediate then reacts with an iminium ion formed from the amine and formaldehyde to yield the final product. mdpi.com
In other related systems, such as the formation of 8-membered enamide rings from N-vinyl β-lactams, computational investigations using DFT (e.g., at the RB3LYP/6-31G(d) level of theory) have been used to elucidate the reaction mechanism. scholaris.ca These studies can detail pericyclic reaction sequences, such as a scholaris.cascholaris.ca sigmatropic rearrangement followed by a 6π electrocyclization, providing a level of mechanistic detail that is difficult to obtain experimentally. scholaris.ca
Table 2: Example of a Computationally Studied Reaction Step This table illustrates a hypothetical reaction step for this compound based on similar modeled reactions.
| Reaction Step | Reactants | Intermediate/Transition State | Product | Computational Method |
| Nucleophilic Addition | This compound, Formaldehyde | Iminium Ion | N/A | DFT (B3LYP) |
| A³-Coupling | Iminium Ion, Copper Acetylide | Four-membered transition state | Propargylamine derivative | DFT (M06-L) |
Prediction of Reactivity and Selectivity via Theoretical Approaches
Theoretical approaches provide a predictive framework for understanding the reactivity and selectivity of chemical reactions. By calculating the electronic and steric properties of reactants and transition states, chemists can anticipate reaction outcomes.
For this compound, its reactivity as a nucleophile can be rationalized using quantum mechanical descriptors. The calculated atomic charges on the nitrogen atoms can indicate which one is more nucleophilic. researchgate.net Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (this compound) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, is a powerful tool for predicting reactivity. The energy gap between the HOMO and LUMO can indicate the kinetic feasibility of a reaction.
Computational modeling of reaction pathways, as described in the previous section, is also central to predicting selectivity (e.g., regioselectivity or stereoselectivity). By comparing the activation energies for different possible reaction channels, it is possible to predict which product will be favored. For example, in the synthesis of amino cyclobutanes from 8-membered ring intermediates, computational modeling can explain the high levels of diastereoselectivity observed. scholaris.ca These theoretical insights are crucial for designing efficient and selective synthetic routes for complex molecules incorporating the this compound scaffold.
Synthesis and Characterization of Advanced Azocan 1 Amine Derivatives
Design Principles for Azocan-1-amine Containing Complex Molecules
The incorporation of the this compound scaffold into complex molecules is guided by several key design principles rooted in conformational analysis and stereochemistry. The azocane (B75157) ring, an eight-membered saturated heterocycle, possesses significant conformational flexibility. However, it can adopt predictable, low-energy conformations, such as boat-chair forms, which can be influenced by the substitution pattern on the ring. This characteristic is crucial for its use in creating conformationally constrained molecules. nih.govresearchgate.net
A primary design principle is the use of the azocane moiety to mimic secondary structures in peptides. By serving as a rigid surrogate for amino acid or dipeptide units, it allows for the systematic study of structure-activity relationships in biologically relevant molecules. nih.gov The spatial orientation of substituents on the azocane ring can be controlled to present functional groups in a precise three-dimensional arrangement, which is critical for molecular recognition and biological activity.
Furthermore, conformational analysis, which examines the energetics of different rotational isomers (rotamers), is essential for understanding the stability of various derivatives. lumenlearning.comlibretexts.org The eight-membered ring of this compound can exist in several conformations that may not interconvert readily at ambient temperatures, effectively creating stable, distinct molecular shapes from the same chemical structure. nih.gov This property allows for the design of complex molecules where the azocane backbone serves as a rigid scaffold to orient appended functionalities for optimal interaction with biological targets.
Synthesis of Substituted this compound Derivatives with Diverse Functionalities
The synthesis of the parent this compound is foundational, typically achieved through the direct N-amination of azocane. From this core structure, a diverse array of derivatives can be generated through various synthetic strategies that functionalize either the exocyclic amine or the ring itself. The chemistry of azocane and its derivatives has been explored through numerous methods, including ring-expansion reactions, cycloadditions, and ring-closing metathesis. nih.gov
One powerful method for introducing functionality involves the conversion of azocine (B12641756) derivatives into their corresponding iminium salts. These reactive intermediates are susceptible to nucleophilic attack, allowing for the introduction of a wide range of substituents. For instance, treatment with nucleophiles like hydrides or Grignard reagents leads to selective addition at the 2-position of the ring, while other nucleophiles such as azide (B81097) or phenylthiolate can attack at the 6-position. researchgate.net Intramolecular Heck reactions have also been successfully employed to construct complex, fused azocine systems from appropriately designed precursors. nih.gov These established methods for the azocane class provide a robust toolkit for creating substituted this compound derivatives.
The following interactive table summarizes key synthetic methodologies applicable to the functionalization of the azocane core.
| Reaction Type | Reagents/Conditions | Functionality Introduced | Reference |
| Ring-Expansion | 1,4-Diketone precursors, primary amines, Bi(NO₃)₃ catalyst | Forms the core azocine ring from a smaller ring | nih.gov |
| Nucleophilic Addition | Iminium salts, Grignard reagents (e.g., MeMgBr) | Alkyl groups (e.g., Methyl) | researchgate.net |
| Nucleophilic Addition | Iminium salts, Sodium azide (NaN₃) | Azide group | researchgate.net |
| Intramolecular Heck Reaction | N-allyl precursors with aryl halides, Pd catalyst | Fused polycyclic systems | nih.gov |
| Cycloaddition | Transition metal-catalyzed [4+2+2] cycloadditions | Construction of the eight-membered ring with high complexity | dntb.gov.ua |
This compound as a Versatile Building Block in Multi-Step Organic Synthesis
The structural features of this compound, namely its defined three-dimensional shape and reactive amino group, make it a valuable building block in multi-step organic synthesis. researchgate.netenamine.net In this context, a building block is a molecule that serves as a starting point for constructing more complex chemical entities, often through library synthesis for drug discovery. researchgate.net
The azocane ring is a core component of numerous alkaloids, such as those containing an azocinoindole fragment, highlighting its natural relevance and utility in total synthesis. nih.gov Methodologies that build upon the azocane skeleton are therefore of significant interest. For example, pyrrole-based enaminones have been used as foundational building blocks for the divergent synthesis of more complex fused heterocyclic systems. mdpi.com Similarly, this compound can serve as a scaffold upon which additional rings and functional groups are appended.
The exocyclic primary amine of this compound is a key handle for its use as a building block. It can readily participate in reactions such as amide bond formation, reductive amination, or serve as a nucleophile in substitution reactions, allowing for its covalent attachment to other molecular fragments. This versatility enables its incorporation into larger, more complex structures, including peptide-peptoid hybrids, where unnatural building blocks are used to create diverse molecular libraries. nih.gov
Development of Chiral this compound Derivatives
The creation of chiral molecules is a central goal of modern organic synthesis, as the biological activity of a compound is often dependent on its stereochemistry. nih.gov The development of chiral this compound derivatives can be achieved through several established strategies of asymmetric synthesis, which involves converting an achiral starting material into a chiral product. nih.govyoutube.com
Key approaches to inducing chirality include:
Use of a Chiral Auxiliary : A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. nih.govcooper.edu For this compound, a chiral group could be attached to the exocyclic nitrogen, guiding the functionalization of the azocane ring before being cleaved to yield the enantiomerically enriched product.
Chiral Catalysis : A small amount of a chiral catalyst can be used to generate large quantities of a chiral product. youtube.com This is a highly efficient method. For instance, asymmetric ring-closing metathesis using a chiral catalyst could form the azocane ring enantioselectively. Chiral 1,3-oxazolidine ligands have proven effective in a variety of asymmetric transformations. nih.gov
Chiral Pool Synthesis : This approach utilizes readily available, inexpensive chiral molecules from nature as starting materials. nih.gov A synthesis of a chiral this compound derivative could begin from a chiral amino acid or other natural product from which the azocane ring is constructed while retaining the initial stereochemistry.
Research has demonstrated the successful synthesis of azacycloalkane amino acids in enantiomerically pure form, confirming that robust methods for creating chiral azocane-containing molecules are available to the scientific community. nih.gov
Applications of Azocan 1 Amine in Chemical Synthesis and Materials Science
Azocan-1-amine as a Key Intermediate in Organic Transformations
The primary amine and the cyclic tertiary amine within the azocane (B75157) scaffold provide multiple reactive sites, making azocane derivatives valuable intermediates in organic synthesis. Their utility is demonstrated in the construction of more complex molecular architectures.
For instance, derivatives such as 2-Anilino-1-(azocan-1-yl)ethanone and 1-(Azocan-1-yl)ethan-1-one function as precursors in the synthesis of elaborate organic molecules, including potential pharmaceuticals and agrochemicals. The compound 4-(Azocan-1-yl)-3-fluoroaniline acts as a versatile building block that can undergo a variety of transformations, including oxidation to nitro derivatives, reduction of the aniline (B41778) moiety, and nucleophilic substitution of its fluorine atom, thereby providing access to a wide array of substituted aniline derivatives.
The synthesis of azocane derivatives themselves highlights their role as synthetic targets and intermediates. Azocane-2-thione can be readily alkylated or acylated to produce a library of derivatives. Moreover, synthetic strategies for creating the azocane ring, which can be challenging due to unfavorable ring strain, often employ metal catalysis or ring-expansion techniques, underscoring the importance of these heterocycles in synthetic chemistry. researchgate.netresearchgate.net The treatment of an aminoacetophenone derivative with cinnamoyl chloride, for example, leads to a highly functionalized benzoazocane structure through a 1,4-addition mechanism. mdpi.comsemanticscholar.org Such methods are crucial for accessing these valuable scaffolds, which are then used in further synthetic endeavors. semanticscholar.org
Utilization in Catalyst Development for Organic Reactions
The amine functionality is a well-established component in various catalytic systems, and azocane-type amines are no exception. Their basicity, steric profile, and ability to coordinate with metals allow them to function as catalysts or catalyst modifiers.
Amines can be used to modify the surface of heterogeneous catalysts to tune their activity and selectivity. nih.gov For example, amines are sometimes used to modify Lindlar catalysts (palladium on a support) to enhance selectivity during the hydrogenation of alkynes to Z-alkenes. nih.govjove.com In a similar vein, amine-stabilized platinum nanoparticles supported on titania have shown higher catalytic activity in the hydrogenation of cyclohexene (B86901) compared to their ligand-free counterparts, challenging the conventional view that amines always act as catalyst poisons. nih.govjove.com The use of amine-functionalized modifiers on metal oxide supports can also stabilize specific reactants at the catalyst interface, such as CO2 during the reverse water gas shift reaction. acs.org
In the realm of organocatalysis, cyclic amines are foundational. Azocane, in the form of its conjugate acid salt azocane•HOTf, has been identified as an effective catalyst for promoting the remote, chemoselective hydroxylation of C(sp³)–H bonds. nih.gov In certain reactions, it proved more effective than smaller cyclic amine catalysts like pyrrolidine. nih.gov This demonstrates that the specific structure of the azocane ring can be beneficial for catalytic efficacy, potentially influencing the stereoelectronics of the reaction center. nih.gov Furthermore, visible light photoredox catalysis often employs amines as electron donors to generate amine radical cations, which are highly useful reactive intermediates for various synthetic transformations. beilstein-journals.org
Integration into Polymeric Materials and Specialty Chemicals
The unique structural and electronic properties of the azocane ring and its derivatives make them attractive for incorporation into advanced materials.
Specialty Chemicals: Compounds like 4-(Azocan-1-yl)-3-fluoroaniline serve as precursors for specialty chemicals used in high-performance coatings and adhesives.
Advanced Materials: 2-Anilino-1-(azocan-1-yl)ethanone is utilized in the development of novel polymers and coatings. The thiophene-containing derivative, Azocan-1-yl(thiophen-2-yl)methanone, is being investigated for its potential in materials science, specifically for applications in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs), owing to the electronic properties conferred by the thiophene (B33073) ring.
Stimuli-Responsive Polymers: Polymers containing amine groups can exhibit stimuli-responsive behavior, particularly to changes in pH. mdpi.comresearchgate.net Cationic polymers with primary, secondary, or tertiary amines become protonated and swell under acidic conditions. mdpi.comresearchgate.net This property is fundamental to the design of "smart" materials. For instance, amphiphilic block copolymers with amine-containing segments show tunable micellization behavior based on pH. mdpi.com While direct integration of this compound into such polymers is a specific area of research, the principle allows for its use in creating hydrogels or polymer assemblies that respond to environmental pH changes, which is valuable for drug delivery systems and other applications. mdpi.comrsc.org
Applications in Chemical Biology Research for Molecular Interaction Probes
Azocane derivatives have become powerful tools in chemical biology for investigating biological processes at the molecular level. Their ability to be incorporated into larger molecules allows for the systematic probing of enzyme-ligand and receptor-ligand interactions.
Derivatives of azocane have been designed and synthesized to act as inhibitors for a range of enzymes. These compounds serve as molecular probes to elucidate enzyme mechanisms and guide the development of new therapeutic agents. Similarly, azocane-containing molecules have been developed as antagonists for various receptors, helping to map binding sites and understand receptor function.
Key research findings include:
Enzyme Inhibition: Azocane-2-thione derivatives have shown potent inhibitory activity against xanthine (B1682287) oxidase (XO), with one derivative exhibiting an IC50 value of 3.56 μmol/L, which is more potent than the standard drug allopurinol. A methylxanthine derivative featuring a 7-(3-(azocan-1-yl)-but-2-yn-1-yl) substituent was identified as a highly effective acetylcholinesterase (AChE) inhibitor with an IC50 value of 0.121 μM. mdpi.com Other azocane derivatives are being explored for their potential to inhibit enzymes like human aldose reductase and monoamine oxidases. scielo.brmdpi.com
Receptor Binding: Azocane derivatives have been successfully developed as antagonists for several G-protein coupled receptors (GPCRs) and transporters. Studies have reported azocane-based compounds as potent dual antagonists for the NK1 receptor and inhibitors of the serotonin (B10506) reuptake transporter (SERT). researchgate.netmdpi.comdrugbank.comnih.gov Additionally, derivatives have been synthesized as modulators for cannabinoid receptors and as antagonists for the P2Y14 receptor, demonstrating the versatility of the azocane scaffold in targeting different receptor families. researchgate.netnih.gov 4-(Azocan-1-yl)-3-fluoroaniline, for example, is used specifically to explore interactions with various enzymes and receptors due to its unique structure.
Molecular Probes: Compounds such as Azocan-1-yl(thiophen-2-yl)methanone are used as probes in biochemical assays to study enzyme activity and protein-ligand interactions. The field of diversity-oriented synthesis (DOS) utilizes scaffolds like azocane to rapidly generate libraries of complex molecules, which can then be screened to discover new chemical probes for interrogating biological systems. mdpi.comrsc.org
Table 1: Selected Azocane Derivatives as Enzyme Inhibitors
| Compound/Derivative Class | Target Enzyme | Reported IC₅₀ Value |
|---|---|---|
| Azocane-2-thione derivative | Xanthine Oxidase (XO) | 3.56 µM |
| Methylxanthine with 7-(3-(azocan-1-yl)-but-2-yn-1-yl) substituent | Acetylcholinesterase (AChE) | 0.121 µM mdpi.com |
| Thiopyrimidinone derivatives | Human Aldose Reductase (AR) | 2.0 - 14.5 µM scielo.br |
| 1,2,4-Oxadiazin-5(6H)-one derivatives | Monoamine Oxidase B (MAO-B) | 0.371 - 6.22 µM mdpi.com |
| 4-Hydroxy Pd-C-III derivative (8a) | α-glucosidase | 66.3 ± 2.4 µM nih.gov |
| 4-Hydroxy Pd-C-III derivative (8a) | PTP1B | 47.0 ± 0.5 µM nih.gov |
Functionalization of Inorganic Adsorbents with Azocane-type Amines
The modification of inorganic surfaces with organic molecules is a critical technique for creating functional materials used in chromatography, catalysis, and selective adsorption. Amines are particularly effective functional groups for this purpose due to their reactivity and ability to alter surface properties like hydrophilicity and basicity.
While specific studies detailing the functionalization of inorganic adsorbents with this compound are not widely reported, the principles of surface chemistry strongly support this application. Inorganic materials such as silica (B1680970), titania, and alumina (B75360) can be functionalized with amine-containing molecules. For example, amine-functionalized organophosphonic acids can be used to modify oxide-supported metal catalysts, tuning the properties of the metal-support interface. acs.org The amine groups in these modifiers can interact favorably with reactants or intermediates, enhancing catalytic performance. acs.org
Grafting azocane-type amines onto an inorganic support would introduce a unique combination of a primary amine tethered to a bulky, conformationally flexible eight-membered ring. This could lead to materials with novel properties:
Chromatography: The azocane moiety could create a unique steric environment on the surface of a stationary phase (e.g., silica gel), potentially enabling novel separation selectivities.
Catalysis: As seen with amine-stabilized nanoparticles, attaching azocane groups to a support could influence the activity and selectivity of a supported metal catalyst by modifying the electronic environment or sterically directing reactants. nih.gov
Selective Adsorption: The basic amine group can act as a site for adsorbing acidic gases like CO₂. The specific size and shape of the azocane ring could influence the binding capacity and selectivity of the resulting adsorbent material.
This area represents a promising frontier for the application of azocane-type amines in materials science.
Enzymatic and Biocatalytic Transformations of Azocane Containing Structures
Biocatalytic Approaches for Azocane (B75157) Derivative Synthesis
Biocatalytic methods are increasingly being explored for the synthesis of azocane derivatives due to their potential for high selectivity and environmentally benign reaction conditions. These approaches often involve the use of whole-cell biocatalysts or isolated enzymes to construct or modify the azocane ring system.
One notable approach involves the use of adenylating enzymes. For instance, the first adenylation domain of tyrocidine synthetase 1 (TycA-A) has been shown to catalyze the formation of amide bonds between an activated amino acid and various nucleophiles, including cyclic amines like azocane. d-nb.info This enzyme-mediated reaction proceeds through the adenylation of the amino acid's carboxyl group, followed by a nucleophilic attack by the amine. d-nb.info This method has been successfully used to synthesize L-tryptophyl-N-alkylamides with a variety of cyclic secondary amines, demonstrating the potential for creating novel azocane-containing amides. d-nb.info
Another strategy involves leveraging the inherent capabilities of enzymes to perform ring-closing or ring-expanding reactions. While specific examples focusing solely on azocane are emerging, the principles have been established for other cyclic amines. For example, imine reductases (IREDs) have been used in tandem inter- and intramolecular reductive amination processes to achieve annulation, forming various N-heterocycles. acs.org Although preparative scale synthesis of azocanes using this specific cascade proved challenging, the potential for accessing these larger rings through biocatalysis remains an active area of research. acs.org
The development of biocatalytic systems for azocane synthesis is often part of a broader effort to create diverse libraries of heterocyclic compounds for drug discovery and other applications. ijirct.orgwikipedia.org The conformational flexibility of the eight-membered azocane ring can be advantageous for binding to biological targets. vulcanchem.com
Table 1: Examples of Biocatalytic Approaches for Cyclic Amine Synthesis Applicable to Azocanes
| Enzyme/System | Reaction Type | Substrates | Products | Reference |
| Tyrocidine Synthetase 1 (TycA-A) | Amide bond formation | L-tryptophan, Azocane | L-tryptophyl-azocane-amide | d-nb.info |
| Imine Reductase (IRED) Cascade | Annulation (Inter- and Intramolecular Reductive Amination) | Diols, Amines | N-heterocycles (including attempts at azocanes) | acs.org |
Enzymatic Reductive Amination for Chiral Azocane Amine Production
The production of chiral amines is a critical step in the synthesis of many pharmaceuticals. Enzymatic reductive amination has emerged as a powerful tool for the asymmetric synthesis of these valuable compounds, including those containing an azocane scaffold. nih.gov This method typically involves the reaction of a ketone with an amine, catalyzed by an enzyme such as an imine reductase (IRED) or a reductive aminase (RedAm), to produce a chiral amine with high enantioselectivity. nih.govfrontiersin.org
A significant challenge in this area is the development of biocatalysts that can effectively accommodate the larger and more flexible azocane ring. Recent research has focused on engineering IREDs to improve their activity and stereoselectivity towards cyclic ketones. For example, through structure-guided semi-rational design, a triple-mutant IRED (I149Y/L200H/W234K) was created that exhibited high stereoselectivity (up to >99% S) for the reductive amination of N-Boc-4-oxo-azepane with various amines. rsc.org While this was demonstrated on a seven-membered ring, the principles of engineering the enzyme's active site to fit larger cyclic substrates are directly applicable to azocane derivatives.
The use of multi-enzyme cascades can enhance the efficiency of reductive amination processes. uva.nl For instance, a cofactor regeneration system, often employing an enzyme like glucose dehydrogenase (GDH), can be coupled with the RedAm-catalyzed reaction to recycle the NADPH cofactor, improving the atom economy of the synthesis. frontiersin.org Such systems have been successfully applied to the synthesis of a variety of chiral amines and hold promise for the production of chiral azocane amines. frontiersin.org
Table 2: Key Enzymes and Strategies in Reductive Amination for Chiral Amine Synthesis
| Enzyme Family | Key Features | Engineering Strategies | Applications | References |
| Imine Reductases (IREDs) / Reductive Aminases (RedAms) | Catalyze asymmetric reduction of imines to chiral amines. | Structure-guided design, directed evolution to enhance substrate scope and stereoselectivity. | Synthesis of chiral secondary and tertiary amines, including cyclic structures. | nih.govfrontiersin.orgrsc.orgnih.gov |
| Amine Dehydrogenases (AmDHs) | Catalyze reductive amination of ketones using ammonia (B1221849) as the amine donor. | Enzyme engineering to broaden substrate scope from α-keto acids to general ketones. | Production of chiral primary amines. | nih.govmdpi.com |
| Transaminases (TAs) | Catalyze the transfer of an amino group from a donor to a ketone acceptor. | Protein engineering to improve substrate scope and stability. | Asymmetric synthesis of chiral amines from prochiral ketones. | worktribe.comnih.govmdpi.commdpi.comnih.gov |
Exploration of Novel Enzyme Systems for Azocane-Related Chemical Transformations
The discovery and engineering of novel enzyme systems are crucial for expanding the biocatalytic toolbox for the synthesis and modification of complex molecules like azocanes. Research in this area is focused on identifying enzymes with new reactivities and on creating artificial enzyme cascades to perform multi-step syntheses in a single pot.
One area of exploration is the use of enzyme cascades that combine different classes of enzymes to achieve transformations not possible with a single biocatalyst. For example, a cascade combining an ene-reductase (ERed) with an imine reductase/reductive aminase (IRED/RedAm) has been developed for the asymmetric synthesis of amines with two stereocenters from α,β-unsaturated ketones. uva.nl This approach could potentially be adapted for the synthesis of substituted chiral azocanes.
The discovery of new enzymes from metagenomic libraries is another important avenue for identifying novel biocatalysts. d-nb.info Reductive aminases discovered through this approach have been engineered via directed evolution to efficiently couple cyclic secondary amines with various carbonyl partners. d-nb.info This demonstrates the high evolvability of these enzymes and their potential as scaffolds for developing industrial biocatalysts for the production of key pharmaceutical intermediates containing cyclic amine motifs. d-nb.info
Furthermore, chemoenzymatic strategies, which combine enzymatic reactions with traditional chemical steps, are being developed to access previously inaccessible molecules. For instance, enantioenriched 2-aryl azepanes have been generated biocatalytically using IREDs, followed by a chemical rearrangement to produce 2,2-disubstituted azepanes. researchgate.net This highlights how the synergy between biocatalysis and organic synthesis can lead to novel and efficient routes for complex heterocyclic compounds.
The ongoing exploration of new enzyme systems, coupled with advances in protein engineering and cascade design, is expected to provide new and powerful methods for the synthesis and functionalization of azocane-containing structures, paving the way for the development of new pharmaceuticals and other valuable chemicals.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies for Azocan-1-amine
The synthesis of medium-sized rings like azocane (B75157) is often challenging due to entropic penalties and potential side reactions. Future research will likely focus on developing more efficient, sustainable, and scalable methods for the synthesis of this compound and its precursors.
Emerging synthetic strategies that could be adapted for this compound include:
Catalytic Ring Expansion: Recent advances have demonstrated the utility of palladium-catalyzed allylic amine rearrangements for the two-carbon ring expansion of smaller N-heterocycles to their azepane and azocane counterparts. rsc.org This method's tolerance for various functional groups and potential for high enantioretention make it a promising avenue for producing chiral this compound derivatives. rsc.org
Rhodium-Catalyzed Cycloaddition-Fragmentation: A rhodium-catalyzed (3+1+2) cycloaddition followed by fragmentation of N-cyclopropylacrylamides has been shown to produce substituted azocanes. acs.org This modular approach could be tailored to generate precursors for this compound, offering a direct entry to this eight-membered ring system. acs.org
Enzymatic and Biocatalytic Approaches: The use of enzymes in synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. Developing enzymatic reductive hydrazination processes, for example using imine reductases (IREDs), could provide a sustainable pathway to cyclic hydrazines like this compound. nih.gov This biocatalytic method has the potential for high atom efficiency, especially when coupled with cofactor regeneration systems. nih.gov
Green Chemistry Approaches: The development of environmentally benign synthetic routes is paramount. Methodologies such as one-pot, multi-component reactions, and the use of aqueous media or solvent-free conditions are being explored for the synthesis of saturated cyclic amines. mdpi.com These "green" approaches could significantly reduce the environmental impact of producing this compound. mdpi.comeurekaselect.com For instance, microwave-assisted synthesis has been shown to accelerate the formation of cyclic amines from primary amines and alkyl dihalides. mdpi.com
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Key Considerations for this compound | Relevant Research |
| Catalytic Ring Expansion | High enantioretention, functional group tolerance | Requires suitable 2-alkenylpiperidine precursors | rsc.org |
| Rh-Catalyzed Cycloaddition | Modular access to substituted azocanes | Optimization for N-amino functionality may be needed | acs.org |
| Enzymatic Reductive Hydrazination | High selectivity, sustainable, mild conditions | Enzyme discovery and engineering for azocane ring size | nih.gov |
| Green Chemistry Methods | Reduced environmental impact, cost-effective | Optimization of reaction conditions for yield and purity | mdpi.comeurekaselect.comrsc.org |
Advanced Computational Studies for Rational Design and Mechanistic Insights
Computational chemistry is an indispensable tool for understanding and predicting the behavior of molecules. For this compound, advanced computational studies can provide crucial insights into its properties and reactivity, guiding future experimental work.
Key areas for computational investigation include:
Conformational Analysis: The eight-membered azocane ring possesses significant conformational flexibility. A thorough conformational analysis using methods like Density Functional Theory (DFT) is essential to identify the most stable conformers and the energy barriers between them. libretexts.orglibretexts.orgresearchgate.netbkcc.ac.in Understanding the conformational landscape is critical, as it dictates the molecule's shape and how it interacts with other molecules. libretexts.orglibretexts.org
Mechanistic Elucidation of Synthetic Routes: DFT studies can be employed to model the reaction pathways of the novel synthetic methods discussed previously. rsc.org By calculating the energies of reactants, transition states, and products, researchers can understand the feasibility of a proposed reaction and predict its outcome, accelerating the development of efficient synthetic protocols. rsc.org
Prediction of Physicochemical Properties: Computational models can predict key properties of this compound, such as its pKa, solubility, and reactivity descriptors. chemrxiv.org For instance, analysis of the ionization potential and electron affinity can indicate whether the molecule is a better electron donor or acceptor, which is crucial for designing its role in materials or biological systems. acs.org
Modeling Intermolecular Interactions: Understanding how this compound interacts with other molecules is key to its application in materials science and chemical biology. Computational methods can model non-covalent interactions, such as hydrogen bonding, which are vital for the formation of supramolecular assemblies. mdpi.com
The following table outlines potential computational approaches and their expected outcomes for this compound.
| Computational Method | Area of Application | Potential Insights | Relevant Research |
| Density Functional Theory (DFT) | Conformational Analysis, Reaction Mechanisms | Stable conformers, transition state energies, reaction feasibility | rsc.orgchemrxiv.org |
| Molecular Dynamics (MD) | Solvation and Dynamics | Behavior in different solvents, interaction with biological macromolecules | |
| Quantum Theory of Atoms in Molecules (QTAIM) | Chemical Bonding | Nature and strength of intramolecular and intermolecular bonds | - |
Exploration of this compound in Novel Materials and Supramolecular Assemblies
The unique structural features of this compound make it an attractive building block for the creation of novel materials and supramolecular structures. scbt.com
Future research in this area could focus on:
Scaffolds for Catalysis: The azocane ring can provide a distinct three-dimensional environment. By functionalizing the amino group of this compound, it could be developed into a ligand for metal catalysts or as an organocatalyst itself.
Building Blocks for Porous Materials: The amine functionality allows for the incorporation of this compound into extended networks like Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs). These materials have applications in gas storage, separation, and catalysis.
Supramolecular Gels and Polymers: The ability of the N-amino group to form hydrogen bonds can be exploited to create self-assembling systems. These could lead to the development of "smart" materials that respond to external stimuli. rhhz.net Supramolecular chemistry, which focuses on non-covalent interactions, is a key field for exploring these possibilities. semanticscholar.org
Dyes and Pigments: Derivatives of azocane have been noted for their potential use in creating stable and vibrant dyes. researchgate.net The this compound scaffold could be a starting point for developing new chromophores.
| Application Area | Role of this compound | Potential Properties/Functionality | Relevant Research |
| Catalysis | Ligand or Scaffold | Enhanced catalytic activity or selectivity | |
| Porous Materials (MOFs/COFs) | Organic Linker | Tunable porosity, selective guest binding | - |
| Supramolecular Assemblies | Self-assembling unit | Stimuli-responsive materials, self-healing properties | rhhz.netsemanticscholar.org |
| Dyes and Pigments | Chromophore core | Color stability, tunable optical properties | researchgate.net |
Interdisciplinary Research Leveraging this compound Scaffolds in Chemical Biology
Chemical biology seeks to understand and manipulate biological systems using chemical tools. scbt.com The this compound scaffold holds promise as a versatile building block for creating new molecules with biological applications. libretexts.org
Emerging trends in this interdisciplinary field include:
Diversity-Oriented Synthesis (DOS): this compound can serve as a starting point for DOS, a strategy to rapidly generate libraries of structurally diverse molecules. semanticscholar.orgmdpi.com These libraries can then be screened for biological activity, potentially leading to the discovery of new drug candidates or chemical probes. mdpi.com
Scaffolds for Bioactive Compounds: Saturated N-heterocycles are prevalent in many biologically active natural products and pharmaceuticals. rsc.orgrsc.org The azocane ring is found in compounds with a range of activities, and this compound provides a simple entry point for creating novel analogues. mdpi.comrsc.org
Development of Chemical Probes: By attaching fluorescent tags or other reporter groups to this compound, it can be converted into a chemical probe to study biological processes. For example, fluorescent amino acids are used to track protein-protein interactions. mdpi.com
Linkers in Bioconjugation: The N-amino group can be functionalized to act as a linker, connecting different molecular entities. This is particularly relevant in the development of antibody-drug conjugates (ADCs) or other targeted therapies.
| Chemical Biology Application | Function of this compound Scaffold | Potential Outcome | Relevant Research |
| Diversity-Oriented Synthesis | Core structure for library generation | Discovery of novel bioactive compounds | semanticscholar.orgmdpi.com |
| Medicinal Chemistry Scaffolds | 3D framework for pharmacophore display | New therapeutic agents | rsc.orgrsc.org |
| Chemical Probes | Backbone for reporter group attachment | Tools for imaging and studying biological processes | mdpi.com |
| Bioconjugation | Linker between molecular components | Targeted drug delivery systems | - |
Q & A
Q. What synthetic methodologies are most effective for producing high-purity Azocan-1-amine, and how can reaction conditions be optimized?
To synthesize this compound, prioritize methods such as reductive amination or catalytic hydrogenation, which are common for secondary amines. Optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) approaches to maximize yield and minimize byproducts. Purification via column chromatography or recrystallization should follow, validated by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm purity (>95%) .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Use a combination of H/C NMR to confirm molecular structure and detect impurities. Fourier-transform infrared spectroscopy (FTIR) can identify amine functional groups (N-H stretching at ~3300 cm). High-performance liquid chromatography (HPLC) with UV detection ensures purity, while mass spectrometry (MS) verifies molecular weight. Cross-reference spectral data with computational predictions (e.g., density functional theory) for accuracy .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Follow strict safety measures: use fume hoods to avoid inhalation of aerosols, wear nitrile gloves and lab coats to prevent skin contact, and store the compound in a cool, dry environment away from oxidizers. In case of spills, neutralize with inert adsorbents (e.g., sand) and dispose of waste per hazardous material regulations. Regularly review safety data sheets (SDS) for updates on toxicity profiles .
Advanced Research Questions
Q. How can computational chemistry be applied to predict the reactivity of this compound in novel reactions?
Employ quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways, transition states, and thermodynamic stability. Molecular dynamics simulations can predict solvent effects on reaction rates. Validate computational results with experimental kinetics data, ensuring alignment between predicted activation energies and observed Arrhenius parameters .
Q. What strategies resolve contradictory data in this compound’s reaction kinetics studies?
Systematically evaluate variables such as solvent polarity, temperature gradients, and catalyst deactivation. Replicate experiments under identical conditions to confirm reproducibility. Use advanced analytical techniques (e.g., stopped-flow spectroscopy) to capture transient intermediates. Cross-validate results with independent methods (e.g., calorimetry for enthalpy measurements) and apply statistical tools (e.g., ANOVA) to identify outliers .
Q. How does this compound’s stereochemistry influence its interactions in supramolecular systems?
Investigate enantioselective binding using chiral derivatization agents (e.g., Mosher’s acid) and analyze via circular dichroism (CD) spectroscopy. Study host-guest complexes with macrocycles (e.g., cucurbiturils) using isothermal titration calorimetry (ITC) to quantify binding constants. Compare stereoisomer effects on thermodynamic stability and kinetic trapping phenomena .
Methodological Guidance for Data Reporting
- Experimental Design : Document all variables (e.g., reagent purity, equipment calibration) in the "Materials and Methods" section to ensure reproducibility. Include negative controls and triplicate measurements to strengthen statistical validity .
- Data Interpretation : Separate "Results" (objective data presentation) from "Discussion" (contextualizing findings with prior literature). Address discrepancies by comparing mechanistic hypotheses (e.g., competing reaction pathways) .
- Ethical Compliance : Disclose all conflicts of interest and adhere to institutional guidelines for chemical disposal. Provide raw datasets as supplementary materials to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
